molecular formula C7H3ClF2O2 B8703152 3,5-Difluorophenyl chloroformate

3,5-Difluorophenyl chloroformate

Cat. No.: B8703152
M. Wt: 192.55 g/mol
InChI Key: XKYSSFYEAFBBIZ-UHFFFAOYSA-N
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Description

Structurally, it features two fluorine atoms at the meta positions of the phenyl ring, attached to a chloroformate group (–O–(C=O)–Cl). This compound is primarily used in organic synthesis, particularly for introducing fluorinated aromatic groups into target molecules via carbamate or carbonate linkages. Its reactivity and applications are influenced by the electron-withdrawing effects of the fluorine substituents, which modulate the electrophilicity of the carbonyl carbon .

Properties

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

IUPAC Name

(3,5-difluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3ClF2O2/c8-7(11)12-6-2-4(9)1-5(10)3-6/h1-3H

InChI Key

XKYSSFYEAFBBIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

While direct data for 3,5-difluorophenyl chloroformate are absent in the evidence, comparisons can be inferred from structurally related compounds (Table 1).

Table 1: Comparative Physical Properties of Selected Chloroformates

Compound Molecular Weight (g/mol) Boiling Point (°C) Reactivity with C6-OH (Cellulose Derivatives)
Phenyl Chloroformate 156.57 197–198 High reactivity
4-Chlorophenyl Chloroformate 191.02 ~210 (estimated) High reactivity (DS = 1.05)
4-Nitrophenyl Chloroformate 201.56 >200 Low reactivity
This compound 192.56 (estimated) ~205–215 Moderate to high (inferred)

Key Observations :

  • Molecular Weight : The addition of two fluorine atoms increases molecular weight compared to phenyl chloroformate (156.57 vs. 192.56 g/mol).
  • Boiling Point: Fluorine’s electronegativity may elevate boiling points relative to non-fluorinated analogs, similar to trends in 4-chlorophenyl derivatives.

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